molecular formula C22H24N4O3 B3739335 N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide

Cat. No.: B3739335
M. Wt: 392.5 g/mol
InChI Key: WJHRHKRFLWKFJK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide, typically involves multi-step reactions. One common method involves the condensation of indole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation .

Properties

IUPAC Name

N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-17-10-8-16(9-11-17)14-20(27)23-24-21-18-6-2-3-7-19(18)26(22(21)28)15-25-12-4-5-13-25/h2-3,6-11,28H,4-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHRHKRFLWKFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide
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N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide
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N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide
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N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide
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N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide
Reactant of Route 6
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide

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